1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde
Description
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-8-3-4-11-10(13)9(8)5-7/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTNXNVQRBJTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653979 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-27-1 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde can be synthesized through several methods, including the Biltz synthesis and the Pictet-Spengler reaction. These methods typically involve the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted isoquinolines or other derivatives.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers in the Dihydroisoquinoline Series
Several positional isomers of 1-oxo-1,2-dihydroisoquinoline derivatives exist, differing in the location of substituents on the aromatic ring:
- 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: Features a carbaldehyde group at position 3. The altered substituent position may influence electronic distribution and intermolecular interactions compared to the 7-carbaldehyde analog .
Key Insight : The position of the carbaldehyde group significantly impacts molecular polarity and binding affinity in biological systems. For example, the 7-carbaldehyde derivative may exhibit enhanced electrophilicity at the aldehyde due to proximity to the electron-withdrawing ketone group .
Functional Group Variations
Carbonitrile Derivatives
- The nitrile’s strong electron-withdrawing nature increases the compound’s stability but reduces its utility in nucleophilic addition reactions compared to the aldehyde .
- 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: Similar to the above but with a positional isomerism effect .
Carboxylic Acid Derivatives
- 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS: 1343932-64-8): Features a fully saturated tetrahydroisoquinoline core and a carboxylic acid group. The carboxylic acid group offers hydrogen-bonding capabilities, making it suitable for coordination chemistry .
Key Insight : Functional groups dictate reactivity and application. Carbaldehydes are pivotal in Schiff base formation, while carboxylic acids are preferred for salt formation or metal coordination .
Core Structure Modifications: Quinoline vs. Isoquinoline
Quinoline derivatives with analogous substituents exhibit distinct properties due to differences in nitrogen atom placement:
- 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CID 22690266): The quinoline core places the nitrogen at position 1 instead of 2 (as in isoquinoline). This alters electronic properties and dipole moments, affecting solubility and bioactivity. The fluorine atom at position 7 enhances metabolic stability .
Key Insight: Isoquinoline derivatives generally exhibit higher basicity compared to quinolines due to nitrogen positioning, influencing their pharmacokinetic profiles .
Data Table: Structural and Physical Properties
Biological Activity
1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde is a compound characterized by its unique isoquinoline structure, featuring both a ketone and an aldehyde functional group. This structural complexity suggests potential biological activities that warrant detailed investigation. The compound's molecular formula is CHNO, with a molecular weight of approximately 173.171 g/mol. Its synthesis and biological properties have attracted attention in medicinal chemistry, particularly for applications in drug development.
Chemical Structure and Synthesis
The compound's structure allows for various synthetic pathways, which can influence its biological activity. Key features include:
- Isoquinoline backbone : Essential for its interaction with biological targets.
- Aldehyde functional group : Critical for reactivity and potential binding to enzymes or receptors.
Several synthetic routes have been identified, leading to derivatives that may exhibit enhanced pharmacological properties. These methods are crucial for exploring the compound's therapeutic potential.
Inhibitory Effects
Preliminary studies indicate that this compound may exhibit inhibitory activity against important biological targets:
- PARP1 and PARP2 Inhibition : Research has shown that related compounds can inhibit PARP enzymes, which are involved in DNA repair mechanisms. Initial screening indicated that certain derivatives achieved over 80% inhibition at 1 µM concentration, suggesting a promising avenue for further exploration .
Anticancer Properties
The compound's structural similarities to known bioactive molecules suggest potential anticancer properties. Isoquinoline derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds sharing similar frameworks have demonstrated significant anti-proliferative activity in studies involving MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, interactions with specific enzymes and receptors are anticipated:
- Binding Affinity : The presence of the aldehyde group allows for potential hydrogen bonding with amino acid residues in target proteins, influencing their activity.
- Scaffolding Potential : The compound can serve as a scaffold for designing new analogs with improved biological activities through modifications to its functional groups.
Comparative Biological Activity
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde | CHNO | Aldehyde at position 6; different reactivity |
| 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde | CHNO | Aldehyde at position 5; potential anti-inflammatory properties |
| 5-Methoxyisoquinolinone | CHNO | Methoxy group introduces different properties |
This table highlights variations in substitution patterns that can significantly influence chemical behavior and biological activity.
Case Studies
Recent studies have focused on the pharmacological evaluation of isoquinoline derivatives:
- In vitro studies : Various isoquinoline derivatives were tested for their ability to inhibit cancer cell proliferation. Compounds showed IC values in the nanomolar range against specific cancer cell lines, indicating strong anticancer potential.
- Mechanistic studies : Investigations into the apoptotic pathways activated by these compounds revealed that they can induce cell cycle arrest and promote apoptosis in targeted cancer cells through caspase activation assays.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-oxo-1,2-dihydroisoquinoline-7-carbaldehyde, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via bromination and formylation of substituted isoquinoline precursors. For example, intermediates like 3-(2-bromo-4,5-dimethoxyphenyl)-2-methoxy-1-oxo-1,2-dihydroisoquinoline-7-carbaldehyde can be characterized using -NMR and -NMR (600 MHz, CDCl) to confirm regioselectivity and functional group integrity . High-resolution mass spectrometry (HRMS) and IR spectroscopy are recommended for validating molecular weight and carbonyl group presence.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Safety data sheets (SDS) classify similar heterocyclic aldehydes under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use PPE (gloves, lab coats), work in fume hoods, and avoid skin contact. Emergency protocols include immediate decontamination and medical consultation for exposure. Storage should be in sealed containers at room temperature, away from oxidizing agents .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Analytical HPLC with UV detection (λ = 254 nm) and a C18 column is standard. Purity thresholds ≥95% are typical for pharmacological studies. For structural confirmation, X-ray crystallography (using SHELX programs) can resolve ambiguities in carbonyl positioning and hydrogen bonding .
Advanced Research Questions
Q. What experimental design challenges arise when studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The aldehyde group at position 7 is sterically hindered due to the fused dihydroisoquinoline ring, complicating nucleophilic additions. Researchers should optimize reaction conditions (e.g., Pd-catalyzed couplings) using computational modeling (DFT) to predict reactive sites. Contradictions in yield data may arise from competing pathways, requiring kinetic studies (e.g., in situ NMR monitoring) .
Q. How can contradictory pharmacological data (e.g., AICARFT inhibition vs. RORC2 inhibition) be resolved for this compound?
- Methodological Answer : Patent data suggest dual activity as an AICARFT inhibitor (anticancer) and RORC2 modulator (anti-inflammatory). To resolve contradictions, researchers should conduct target-specific assays (e.g., enzyme inhibition kinetics with IC profiling) and compare results under identical experimental conditions. Structure-activity relationship (SAR) studies modifying the aldehyde group may clarify selectivity .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using high-resolution protein structures (PDB) are recommended. Focus on the aldehyde’s role in covalent binding (e.g., Schiff base formation with lysine residues). Validate predictions with SPR (surface plasmon resonance) to measure binding constants (K) .
Q. How can researchers address discrepancies in NMR spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies often stem from tautomerism (e.g., keto-enol equilibria) or solvent effects. Use variable-temperature NMR (VT-NMR) to track dynamic processes and deuterated solvents (DMSO-d) to minimize signal splitting. For complex cases, 2D NMR (HSQC, HMBC) can assign overlapping peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
